5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S998482
CAS No.
1246088-36-7
M.F
C18H29BrN2Si
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2...

CAS Number

1246088-36-7

Product Name

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-bromo-2-ethylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C18H29BrN2Si

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H29BrN2Si/c1-8-17-10-15-9-16(19)11-20-18(15)21(17)22(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3

InChI Key

BRXNKZKAHYEJCM-UHFFFAOYSA-N

SMILES

CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom, an ethyl group, and a triisopropylsilyl substituent on a pyrrolo[2,3-b]pyridine core. This compound has a molecular formula of C16H25BrN2Si and a molecular weight of 353.37 g/mol. Its structure features fused six-membered pyridine and five-membered pyrrole rings, contributing to its planar azaindole skeleton, which is known for its unique electronic properties and potential biological activities .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions: It is suitable for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, altering its functional groups and reactivity .

The compound exhibits notable biological activity, particularly in cancer research. It has been used as a ligand in platinum(II) complexes, showing significant cytotoxicity against various cancer cell lines. For instance, studies indicate that it has lower IC50 values compared to cisplatin in several cancer cell lines, suggesting its potential as an effective anticancer agent . Additionally, it acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating its relevance in pharmacokinetics and drug metabolism .

The synthesis of 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves:

  • Bromination: The precursor pyrrolo[2,3-b]pyridine is brominated using N-bromosuccinimide (NBS) in dichloromethane.
  • Silylation: The triisopropylsilyl group is introduced via triisopropylsilyl chloride in the presence of a base like triethylamine.
  • Alkylation: The ethyl group can be introduced through alkylation reactions with appropriate reagents .

This compound serves multiple applications:

  • Synthetic Intermediate: It is utilized in the synthesis of complex heterocycles and pharmaceuticals.
  • Anticancer Research: Its derivatives are explored for their potential as anticancer agents.
  • Catalysis: It plays a role in various catalytic processes including cross-coupling reactions .

Interaction studies have highlighted the compound's ability to form coordination complexes with metal ions, particularly platinum. These complexes demonstrate enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. The interactions are characterized by hydrogen bonding and coordination chemistry, which are crucial for their biological efficacy .

Several compounds share structural similarities with 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:

Compound NameKey FeaturesUnique Aspects
5-Bromo-1H-pyrrolo[2,3-b]pyridineLacks ethyl and triisopropylsilyl groupsSimpler structure; used primarily in basic research
7-AzaindoleContains nitrogen heterocyclesKnown for its potent biological activities
5-Iodo-1H-pyrrolo[2,3-b]pyridineIodine instead of bromineDifferent halogen impacts reactivity
5-Bromo-7-azaindoleSimilar core structure with additional nitrogenEnhanced biological activity due to azaindole nature

The uniqueness of 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents that enhance its solubility and reactivity compared to other similar compounds .

Wikipedia

5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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